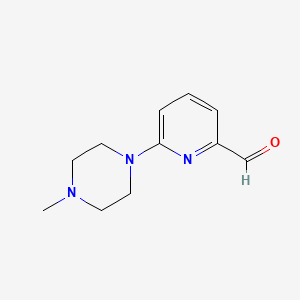

6-(4-methylpiperazin-1-yl)picolinaldehyde

Description

6-(4-Methylpiperazin-1-yl)picolinaldehyde (CAS No. 1216691-10-9) is a heterocyclic organic compound with the molecular formula C₁₁H₁₅N₃O. It features a picolinaldehyde backbone substituted at the 6-position with a 4-methylpiperazine group. This structure combines the aromatic aldehyde reactivity of picolinaldehyde with the basic, nitrogen-rich piperazine moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. The compound is commercially available with a purity of ≥98% and is offered in quantities ranging from 100 mg to 250 mg .

The 4-methylpiperazine substituent enhances solubility in polar solvents and may influence binding interactions in biological systems, particularly in targeting receptors or enzymes where amine-rich motifs are critical .

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-15)12-11/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWYLDRTTWRNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylpiperazin-1-yl)picolinaldehyde typically involves the reaction of 1-methylpiperazine with 6-bromopyridine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

Starting Materials: 1-Methylpiperazine and 6-Bromopyridine-2-carbaldehyde.

Reaction Conditions: The reaction is typically conducted in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-80°C.

Catalysts and Reagents: A base, such as potassium carbonate, is often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)picolinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 6-(4-Methylpiperazin-1-yl)picolinic acid.

Reduction: 6-(4-Methylpiperazin-1-yl)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)picolinaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-methylpiperazin-1-yl)picolinaldehyde depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural homology with 6-(4-methylpiperazin-1-yl)picolinaldehyde, as identified by similarity scores (0.82–0.86) and substituent variations (Table 1) :

| Compound Name | CAS No. | Molecular Formula | Substituent(s) | Similarity Score |

|---|---|---|---|---|

| This compound | 1216691-10-9 | C₁₁H₁₅N₃O | 4-Methylpiperazine at C6 | 1.00 (Reference) |

| 5-Methyl-6-(methylamino)picolinaldehyde | 332884-35-2 | C₈H₁₀N₂O | Methylamino at C6, methyl at C5 | 0.84 |

| 6-(Pyrrolidin-1-yl)picolinaldehyde | 859850-71-8 | C₁₀H₁₂N₂O | Pyrrolidine at C6 | 0.83 |

| 6-(Piperidin-1-yl)picolinaldehyde | 199273-62-6 | C₁₁H₁₄N₂O | Piperidine at C6 | 0.82 |

Table 1. Structural analogues of this compound.

Comparative Analysis

Substituent Effects on Reactivity and Solubility

- 4-Methylpiperazine vs. This enhances compatibility with aqueous reaction conditions and biological matrices .

- Methylamino vs.

Pharmacological Relevance

Piperazine derivatives are widely explored in drug design for their ability to modulate pharmacokinetic properties. For example:

- 4-Ethylpiperazine analogues (e.g., in compound 13 from ) exhibit altered lipophilicity compared to the methyl variant, which may affect blood-brain barrier penetration .

Biological Activity

6-(4-Methylpiperazin-1-yl)picolinaldehyde (CAS No. 1216691-10-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular structure of this compound features a picolinaldehyde moiety linked to a 4-methylpiperazine group. Its chemical formula is . The presence of the piperazine ring is significant for enhancing solubility and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with picolinaldehyde under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including methods that utilize different solvents and catalysts.

Antimicrobial Activity

Research indicates that derivatives of picolinaldehyde exhibit antimicrobial properties. For example, studies have shown that related pyridine compounds possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarity suggests potential efficacy in this area.

Anticancer Properties

The compound has been investigated for its antiproliferative effects on cancer cell lines. A study highlighted that thiosemicarbazone-piperazine hybrids, which include structures similar to this compound, exhibited cytotoxicity against human cancer cells with IC50 values significantly lower than 300 µM . This suggests that the piperazine moiety may enhance the compound's ability to induce cell death in cancerous tissues.

The proposed mechanism of action for compounds like this compound involves interaction with biological targets such as enzymes and receptors. The piperazine group can facilitate binding through hydrogen bonding and electrostatic interactions, potentially modulating enzyme activity and influencing cellular pathways involved in proliferation and apoptosis .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.